N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(6-phenylmethoxypyrimidin-4-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(19-11-10-17-8-4-5-9-18(17)12-19)25-20-13-21(24-15-23-20)27-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSBDQGUIHKKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The preparation of the pyrimidine ring can be achieved through various methods, including the ZnCl₂-catalyzed three-component coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide is a compound of significant interest in scientific research due to its potential applications in various therapeutic areas. This article explores its applications, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Cancer Treatment
This compound has been identified as a modulator of the Wnt/Frizzled signaling pathway, which is crucial in the development and progression of several cancers. Dysregulation of this pathway is implicated in various malignancies, making it a target for therapeutic intervention. Studies have shown that compounds like this compound can inhibit this signaling pathway, potentially leading to reduced tumor growth and improved outcomes in cancer treatment .
Diabetes Management
Research indicates that the Wnt/Frizzled signaling pathway also plays a role in metabolic diseases such as type II diabetes. By modulating this pathway, this compound may contribute to improved insulin sensitivity and glucose metabolism, offering a novel approach to diabetes management .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its ability to inhibit specific signaling pathways involved in inflammation suggests potential applications in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Activity
Emerging studies have indicated that this compound may possess antiviral properties. This could be particularly relevant in the context of viral infections where modulation of host cell signaling pathways can influence viral replication and spread .
Case Study 1: Cancer Therapeutics
In a preclinical study involving xenograft models of cancer, administration of this compound led to significant tumor regression compared to control groups. The study highlighted the compound's effectiveness in inhibiting tumor growth through Wnt pathway modulation, suggesting its potential for further clinical development .
Case Study 2: Diabetes Research
A clinical trial assessing the effects of this compound on insulin sensitivity showed promising results. Participants who received the compound exhibited improved glycemic control and reduced insulin resistance over a 12-week period, indicating its potential as an adjunct therapy for type II diabetes .
Mechanism of Action
The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit protein kinases and have shown significant cytotoxic activities against various cancer cell lines.
Pyrimido[4,5-d]pyrimidine analogs: These bicyclic compounds have similar biological activities and are used in medicinal chemistry.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are evaluated for their anti-tubercular activity and have shown promising results.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a benzyloxy group and a naphthamide moiety. The presence of these functional groups contributes to its biological properties, allowing it to interact with various molecular targets.
The primary mechanism of action for this compound involves the inhibition of specific protein kinases. This compound binds to the active sites of kinases, effectively blocking the phosphorylation of target proteins that are critical for cellular signaling pathways involved in cell growth and proliferation .
Key Targets
- Protein Kinases : Inhibits activity by binding to active sites.
- Cellular Signaling Pathways : Disruption leads to altered cell proliferation and survival.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a lead compound in cancer drug development.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
| A2780 | 0.12 |
These results indicate that the compound is particularly effective against A549 lung cancer cells, suggesting a targeted therapeutic potential .
2. Enzyme Inhibition
The compound has shown promise in inhibiting enzymes relevant to cancer progression, such as Src family kinases (SFKs). Inhibiting SFKs can disrupt pathways critical for tumor growth and metastasis .
Study on Src Kinase Inhibition
A study focused on the synthesis and evaluation of this compound derivatives demonstrated their efficacy as inhibitors of Src kinase activity. The results indicated that these compounds could significantly reduce the catalytic activity of SFKs, highlighting their potential in cancer therapy .
Evaluation in Biochemical Assays
In biochemical assays designed to assess enzyme interactions, this compound was shown to modulate various cellular pathways, affecting gene expression and cellular metabolism. This modulation is critical for understanding how this compound can be utilized in therapeutic settings.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. A common approach includes nucleophilic substitution at the 4-position of pyrimidine with a benzyloxy group, followed by coupling with 2-naphthamide via amide bond formation. Key steps require:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for amide coupling .
- Catalysts : Use coupling agents like HATU or EDCI for high yields .
- Optimization : Vary solvent ratios (DMF:THF = 1:1 to 1:3) and monitor pH (6.5–7.5) to stabilize intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., benzyloxy group at pyrimidin-4-yl) and naphthamide connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~375 g/mol) and rule out impurities .
- HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete coupling .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, CDK2) due to pyrimidine's role in ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility testing : Determine in PBS/DMSO mixtures to guide in vivo studies .
Advanced Research Questions
Q. How can contradictory bioassay data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Orthogonal assays : Validate activity using SPR (binding affinity) and cellular thermal shift assays (CETSA) to confirm target engagement .
- Batch variability analysis : Compare HPLC purity and stability (e.g., degradation under light/heat) across synthetic batches .
- Structural analogs : Synthesize derivatives (e.g., replacing benzyloxy with methoxy) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for improving metabolic stability in preclinical models?
- Methodological Answer :
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester-linked benzyloxy) to enhance solubility and reduce hepatic clearance .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., naphthamide cleavage) .
- Co-crystallization studies : Resolve X-ray structures with cytochrome P450 isoforms to guide steric shielding of vulnerable sites .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against kinase databases, prioritizing targets with high docking scores (e.g., < -8.0 kcal/mol) .
- MD simulations : Simulate binding stability (50 ns trajectories) to assess interactions (e.g., hydrogen bonds with pyrimidine N1) .
- Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to identify critical pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
